![molecular formula C14H13ClN2O3 B5311569 N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)
N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide, commonly known as CCI-779, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). It is a promising anticancer drug that has shown efficacy against various types of cancer in preclinical and clinical studies.
Mecanismo De Acción
MTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival by integrating signals from growth factors, nutrients, and energy status. N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide exists in two complexes, N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC1 and N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC2, which have different functions. CCI-779 selectively inhibits N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC1 by binding to the intracellular protein FKBP12, which then binds to N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC1 and inhibits its activity. This leads to the inhibition of downstream targets of N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC1, such as S6K1 and 4E-BP1, which are involved in protein synthesis and cell cycle progression.
Biochemical and Physiological Effects:
CCI-779 has been shown to have several biochemical and physiological effects. It inhibits cell growth, proliferation, and survival by inducing cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. CCI-779 has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine, by synergistically inhibiting cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCI-779 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown efficacy against various types of cancer in preclinical and clinical studies, making it a promising anticancer drug candidate. However, CCI-779 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in some assays. It also has poor bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on CCI-779. One direction is to study its efficacy in combination with other anticancer drugs, such as immunotherapies and targeted therapies. Another direction is to investigate its potential use in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the development of new formulations and delivery systems for CCI-779 may improve its bioavailability and efficacy in vivo. Finally, the identification of biomarkers that predict the response to CCI-779 may improve patient selection and treatment outcomes.
Métodos De Síntesis
CCI-779 is synthesized from rapamycin, a natural product isolated from the bacterium Streptomyces hygroscopicus. The synthesis involves the reaction of rapamycin with 3-chloroaniline and methyl isobutyryl chloride in the presence of a base. The product is then purified by column chromatography to obtain CCI-779 in high purity.
Aplicaciones Científicas De Investigación
CCI-779 has been extensively studied for its anticancer properties. It has shown efficacy against various types of cancer, including breast cancer, lung cancer, prostate cancer, and renal cell carcinoma. CCI-779 inhibits the N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide pathway, which is involved in cell growth, proliferation, and survival. By inhibiting N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide, CCI-779 induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Propiedades
IUPAC Name |
N-[1-(3-chloroanilino)-1-oxopropan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-9(16-14(19)12-6-3-7-20-12)13(18)17-11-5-2-4-10(15)8-11/h2-9H,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYBFNICGNNTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
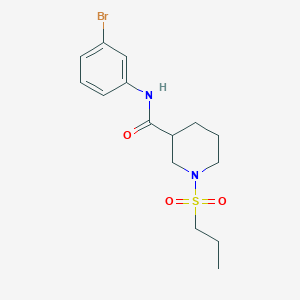
![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)
![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)
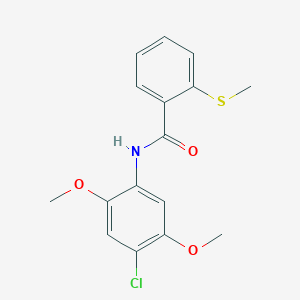
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)
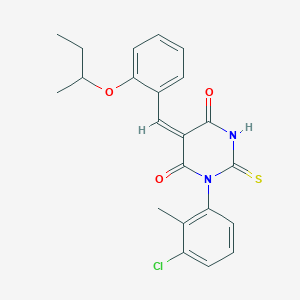
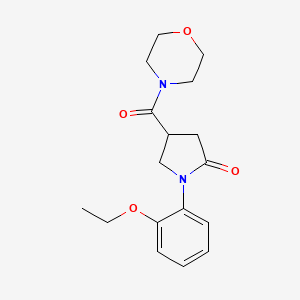
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)
![methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5311594.png)
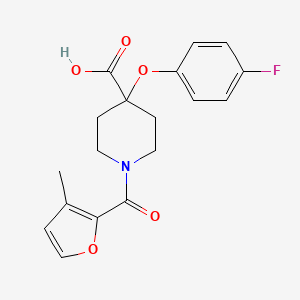
![4-bromo-N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5311612.png)